

Inter-laboratory Comparison of Tebuconazole Quantification: A Comparative Guide

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Compound of Interest

Compound Name: (+/-)-Tebuconazole-D4

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This guide provides a comparative analysis of analytical methodologies for the quantification of tebuconazole, a widely used triazole fungicide. The performance of various methods is evaluated based on data from collaborative studies, proficiency tests, and method validation reports. This document is intended for researchers, analytical scientists, and professionals in the field of drug and pesticide analysis to facilitate informed decisions on method selection and to understand the expected variability in tebuconazole quantification across different laboratories.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for tebuconazole quantification as reported in various studies. The data includes parameters such as Limit of Quantification (LOQ), Limit of Detection (LOD), recovery rates, and reproducibility, which are critical for assessing method performance and inter-laboratory agreement.

Formulation/ Matrix	Analytical Method	No. of Labs	Analyte Concentration	RSD_R (%)	LOQ	LOD	Recovery (%)	Citation
3.6 lb/gal F	Capillary GC	22	Not Specified	1.22	-	-	-	[1]
250 g/L EW	Capillary GC	22	Not Specified	1.13	-	-	-	[1]
15 g/L ES	Capillary GC	22	Not Specified	2.40	-	-	-	[1]
25 g/L FS	Capillary GC	22	Not Specified	2.65	-	-	-	[1]
25% WP	Capillary GC	22	Not Specified	0.96	-	-	-	[1]
25% DF	Capillary GC	22	Not Specified	0.72	-	-	-	[1]
45% DF	Capillary GC	22	Not Specified	0.72	-	-	-	[1]
Emulsifiable Concentrate (EC)	GC-FID	2	250 g/L	0.15 - 0.63 (RSDr)	-	-	-	[2]

Soil	LC/MS/MS	-	10 µg/kg	-	10.0 ng/g	-	-	[3][4]
Water	LC/MS/MS	-	0.05 ng/mL	-	0.05 ng/mL	0.025 ng/mL	84.4- 110	[5]
Plant Material s	GC- NPD/E CD/MS, LC- MS/MS	-	-	-	0.01 - 0.05 mg/kg	-	-	[6]
Human Urine	LC- MS/MS	-	0.2-600 µg/L (TEB- OH)	-	0.3 µg/L	-	98-103	[7]
Human Urine	LC- MS/MS	-	0.1-240 µg/L (TEB- COOH)	-	0.3 µg/L	-	98-103	[7]

RSD_R: Relative Standard Deviation for Reproducibility; RSDr: Relative Standard Deviation for Repeatability; LOQ: Limit of Quantification; LOD: Limit of Detection; F: Aqueous Flowable; EW: Aqueous Emulsifiable Concentrate; ES: Emulsifiable Concentrate for Seed Treatment; FS: Flowable for Seed Treatment; WP: Wettable Powder; DF: Dry Flowable; EC: Emulsifiable Concentrate; GC: Gas Chromatography; GC-FID: Gas Chromatography with Flame Ionization Detector; LC/MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; GC-NPD/ECD/MS: Gas Chromatography with Nitrogen-Phosphorus, Electron Capture, or Mass Spectrometry Detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for understanding the sources of variability in inter-laboratory comparisons. Below are summaries of key experimental protocols cited in this guide.

1. Capillary Gas Chromatography (GC) for Tebuconazole in Formulations[1]

- Principle: Tebuconazole is quantified in various liquid and solid formulations using capillary gas chromatography with dicyclohexyl phthalate as an internal standard.
- Sample Preparation: Samples are dissolved in acetone.
- Instrumentation: Capillary Gas Chromatograph.
- Quantification: Peak area measurements are used for quantification. For certain formulations like seed treatment flowables, confirmation of accurate integration values is required.

2. Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tebuconazole in Plant Materials[6]

- Principle: Tebuconazole residues in plant materials are determined by GC or LC-MS/MS after extraction and cleanup.
- Extraction: Extraction is performed using organic solvents.
- Cleanup: Cleanup procedures may involve Florisil, C-18, or silica columns, and/or gel permeation chromatography. Some LC methods may not require a cleanup step.
- Instrumentation: Gas chromatograph with NPD, ECD, or MS detectors, or an LC-MS/MS system.

3. LC/MS/MS for Tebuconazole in Soil[3][4]

- Principle: Tebuconazole is extracted from soil and analyzed by tandem mass spectrometry.
- Extraction: Microwave extraction with a 7:3 (v/v) mixture of methanol and water is used.
- Internal Standard: An isotopic internal standard is added to the extract.
- Instrumentation: LC/MS/MS system.
- Quantification: Quantification is based on the use of internal standards and comparison of peak areas with those of known standards.

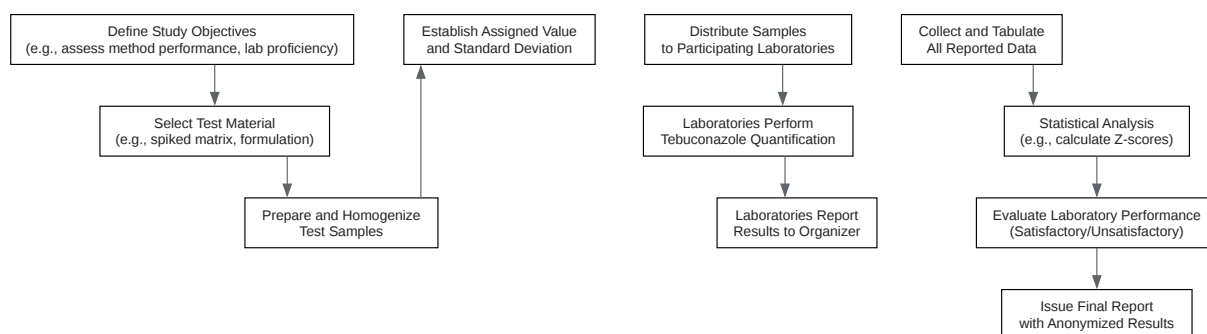
4. LC/MS/MS for Tebuconazole in Water[5]

- Principle: Tebuconazole in water samples is quantified using a sensitive LC/MS/MS method.
- Instrumentation: A Shimadzu HPLC system coupled to an Applied Biosystems API 5500 mass spectrometer.
- Chromatographic Conditions: A Phenomenex Luna C18(2) 100 Å column (50 x 2 mm, 2.5 µm particle size) with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
- Ion Transitions: The primary ion transition monitored is m/z 308.2 → 70.0 for tebuconazole and m/z 313.1 → 75.0 for the tebuconazole-15N3 internal standard. A confirmatory ion transition of m/z 308.2 → 125.0 is also monitored.

Visualizations

Workflow for an Inter-laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for tebuconazole quantification, from the initial planning stages to the final evaluation of laboratory performance.



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A typical workflow for an inter-laboratory comparison study.

This guide highlights the importance of standardized protocols and the use of performance metrics to ensure the reliability and comparability of tebuconazole quantification results across different laboratories. The provided data and methodologies can serve as a valuable resource for laboratories aiming to validate their own methods or participate in proficiency testing schemes.

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